molecular formula C14H16N2O3 B7455561 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide

2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide

Cat. No. B7455561
M. Wt: 260.29 g/mol
InChI Key: SDRRPKKHMVAIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide, also known as DMXAA, is a synthetic compound that has shown potential as an anti-cancer agent. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-cancer properties, 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has also been studied for its anti-inflammatory and anti-viral properties.

Mechanism of Action

2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) which triggers the production of interferon and other immune system molecules. The resulting immune response targets and destroys cancer cells.
Biochemical and Physiological Effects
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of cytokines, chemokines, and other immune system molecules. 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has also been shown to increase blood flow to tumors, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in animal models. This makes it a useful tool for studying cancer biology and testing potential cancer treatments. However, 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has limitations as well. It has been shown to have variable effectiveness in different types of cancer and may not be suitable for all types of experiments.

Future Directions

There are several potential future directions for 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide research. One area of interest is the development of combination therapies that include 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide and other anti-cancer agents. Another area of interest is the development of new formulations of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide that may improve its effectiveness. Additionally, further research is needed to understand the mechanisms underlying 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide's anti-cancer properties and to identify biomarkers that may predict response to treatment.

Synthesis Methods

2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide is synthesized through a multistep process that involves the reaction of isatoic anhydride with methylamine to produce N-methylisatoic anhydride. This intermediate is then reacted with 2-bromopropionyl chloride to produce N-methyl-N-propan-2-ylisatoic anhydride. Finally, the addition of hydroxylamine hydrochloride and sodium hydroxide results in the formation of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)15(3)12(17)8-16-13(18)10-6-4-5-7-11(10)14(16)19/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRRPKKHMVAIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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